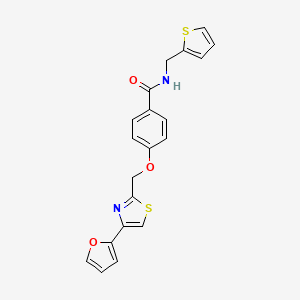
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of a specific protein called histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of various cellular processes, including cell motility, protein degradation, and immune response. Inhibition of HDAC6 by this compound has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
Research on thiazolothiazole-containing copolymers, which are similar in structural motif to the specified compound, has shown potential applications in electrochromic devices. These materials exhibit multichromic properties and low band-gap values, making them suitable for applications in smart windows, displays, and other devices where color change under electrical stimulus is required. Their decent electrochromical properties, combined with solution processability, underscore their relevance in material science and engineering fields (Akpinar, Udum, & Toppare, 2013).
Antimicrobial and Antifungal Agents
The synthesis and evaluation of derivatives containing furan and thiazole moieties have been reported for their antimicrobial and antifungal activities. For instance, some thiazole derivatives have been synthesized and characterized, showing promising antibacterial and antifungal properties. This indicates the potential for developing new therapeutic agents based on the structure of the specified compound, targeting resistant strains of bacteria and fungi (Patel, Patel, & Shah, 2015).
Cancer Research
Derivatives of the specified compound have been studied for their potential in inhibiting cancer cell growth. For example, compounds with modifications on the thiazole ring have shown activity against human pancreatic cancer cells, highlighting the potential for these derivatives in cancer therapy. The inhibition of leukotriene B4 activity and the growth inhibitory activity on cancer cell lines underscore the therapeutic potential of these compounds (Kuramoto et al., 2008).
Nematicidal Activity
Recent studies have also explored the nematicidal activities of compounds similar to the specified molecule. Novel derivatives containing oxadiazole and thiadiazole amide groups have been synthesized, showing effective nematicidal activity against specific nematodes. This suggests the potential application of such compounds in agricultural science, specifically in controlling nematode populations that affect crop yields (Liu, Wang, Zhou, & Gan, 2022).
Molecular Structure Analysis
The detailed molecular and solid-state structure of compounds related to the specified molecule has been characterized, providing insights into their crystalline forms and electronic properties. Such studies are foundational in the development of materials with specific optical and electronic properties for use in various technological applications (Rahmani et al., 2017).
Eigenschaften
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c23-20(21-11-16-3-2-10-26-16)14-5-7-15(8-6-14)25-12-19-22-17(13-27-19)18-4-1-9-24-18/h1-10,13H,11-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZWEJQQYZNAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

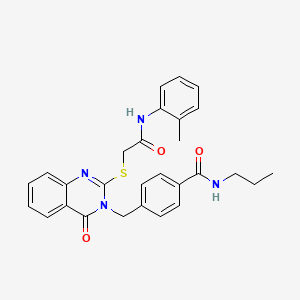
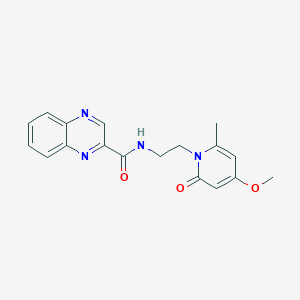
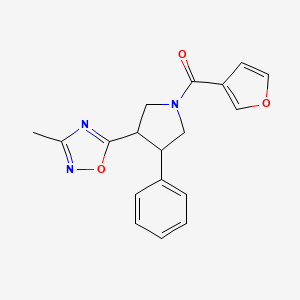
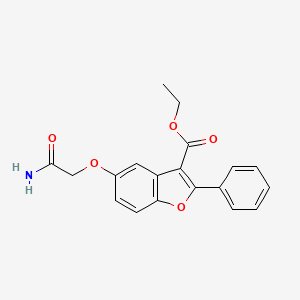

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)
![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)
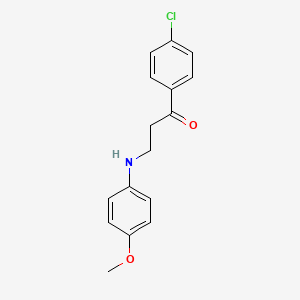
![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)
![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)

![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)